4-(5-Fluoropyrimidin-2-yl)-2,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Fluoropyrimidin-2-yl)-2,6-dimethylmorpholine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring substituted with a fluoropyrimidine moiety, which imparts distinct chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoropyrimidin-2-yl)-2,6-dimethylmorpholine typically involves the reaction of 5-fluoropyrimidine derivatives with morpholine under specific conditions. One common method includes the use of 2-chloro-5-fluoropyrimidine as a starting material, which reacts with morpholine in the presence of a base such as potassium carbonate (K₂CO₃) to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow biocatalysis, which enhances yield, productivity, and sustainability. This method utilizes enzymes to catalyze the reaction, ensuring a more efficient and environmentally friendly process .
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoropyrimidin-2-yl)-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Substitution Reactions: The fluoropyrimidine moiety can participate in nucleophilic substitution reactions, often facilitated by bases or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate (K₂CO₃) for substitution reactions and various oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures and solvents such as ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-(5-Fluoropyrimidin-2-yl)-2,6-dimethylmorpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 4-(5-Fluoropyrimidin-2-yl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety can bind to enzymes or receptors, modulating their activity and leading to various biological effects. These interactions can influence cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: A related compound used as a starting material in the synthesis of 4-(5-Fluoropyrimidin-2-yl)-2,6-dimethylmorpholine.
4-(5-Fluoropyrimidin-2-yl)morpholine: Another similar compound with a morpholine ring substituted by a fluoropyrimidine moiety.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other fluoropyrimidine derivatives.
Properties
IUPAC Name |
4-(5-fluoropyrimidin-2-yl)-2,6-dimethylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O/c1-7-5-14(6-8(2)15-7)10-12-3-9(11)4-13-10/h3-4,7-8H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOAJJLCCZJFRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.